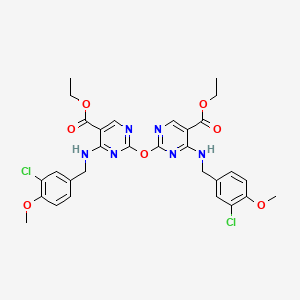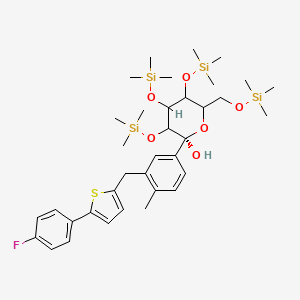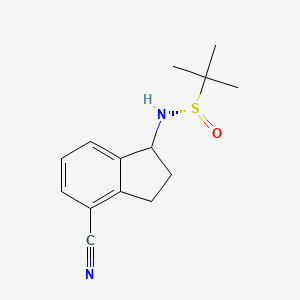
2-(Isopropylamino)pyrimidine-5-carbaldehyde
Overview
Description
2-(Isopropylamino)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C8H11N3O . It has a molecular weight of 165.19 . This compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-(Isopropylamino)pyrimidine-5-carbaldehyde is 1S/C8H11N3O/c1-6(2)11-8-9-3-7(5-12)4-10-8/h3-6H,1-2H3,(H,9,10,11) . This indicates that the molecule consists of a pyrimidine ring with an isopropylamino group at the 2-position and a carbaldehyde group at the 5-position .Physical And Chemical Properties Analysis
2-(Isopropylamino)pyrimidine-5-carbaldehyde is a solid at room temperature . It has a molecular weight of 165.19 .Scientific Research Applications
Halide Ion Mediated Aldehyde‐Amine Condensation
A study by Purkait et al. explored halide ion-mediated aldehyde-amine condensation, leading to Schiff–base and cyclized non‐Schiff–base ligand complexes of CdII. They investigated the reactions of pyridine-2-carbaldehyde with aminoalcohols in the presence of CdIIX2 (X=Cl, Br, I), leading to complexes with Schiff-base ligands and others containing an imidazolidine/hexahydro-pyrimidine cyclic part. This research provides insights into the structural versatility and reactivity influenced by different halides, highlighting the application of 2-(Isopropylamino)pyrimidine-5-carbaldehyde derivatives in synthesizing complex ligands (Purkait et al., 2016).
Regioselective Synthesis of Arylaminopyrimidine Carbaldehydes
Beingessner et al. developed an efficient regioselective synthesis of trisubstituted 2 (or 6)-arylaminopyrimidine-5-carbaldehydes through an SNAr reaction. This method facilitated the synthesis of structurally and electronically unique GlambdaC base precursors, demonstrating the compound's utility in synthesizing novel molecular structures with potential applications in drug discovery and molecular electronics (Beingessner et al., 2008).
Asymmetric Autocatalysis and Homochirality
Soai et al. described the role of asymmetric autocatalysis in elucidating the origins of homochirality of organic compounds. They used pyrimidyl alkanol and related compounds in enantioselective additions, leading to significant amplification of enantiomeric excess. This study underscores the application of derivatives in understanding fundamental questions about the origins of biological chirality and the self-replication of chiral molecules (Soai et al., 2019).
Atom Transfer Radical Polymerization
Haddleton et al. demonstrated that 2-pyridinecarbaldehyde imines could replace bipyridines in atom transfer polymerization, highlighting the chemical's versatility in polymer science. This research points to its applications in developing new polymerization methodologies for synthesizing polymers with tailored properties (Haddleton et al., 1997).
Medicinally Important Novel Pyrazoles
Thangarasu et al. focused on the discovery and synthesis of medicinally important novel pyrazoles, starting from precursors including 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides. This study not only showcases the role of 2-(Isopropylamino)pyrimidine-5-carbaldehyde derivatives in synthesizing biologically active compounds but also emphasizes its significance in drug discovery and development (Thangarasu et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-(propan-2-ylamino)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(2)11-8-9-3-7(5-12)4-10-8/h3-6H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBOMYGUCUKZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650939 | |
| Record name | 2-[(Propan-2-yl)amino]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylamino)pyrimidine-5-carbaldehyde | |
CAS RN |
959239-00-0 | |
| Record name | 2-[(Propan-2-yl)amino]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(Z)-8-fluoro-5-(4-((methylimino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one](/img/structure/B1496943.png)
![Bis[N-[6-[2-(4,5-dicyano-1-methyl-1H-imidazol-2-yl-N3)diazenyl-N1]-1,2,3,4-tetrahydro-1-methyl-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-n]nickel](/img/structure/B1496947.png)

![4-[(E)-2-[4-[3,5-Bis[4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tetrafluoroborate](/img/structure/B1496953.png)


![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/no-structure.png)
